molecular formula C25H35N5O7 B300370 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Katalognummer B300370
Molekulargewicht: 517.6 g/mol
InChI-Schlüssel: JSUNPHWNQFCCRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, commonly known as DTBZ, is a chemical compound used in scientific research. DTBZ is a potent and selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that transports monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. DTBZ has been widely used to study the role of VMAT2 in the regulation of monoamine neurotransmitter release and storage.

Wirkmechanismus

DTBZ binds to 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate with high affinity and selectivity, inhibiting the uptake of monoamines into synaptic vesicles. This leads to a decrease in the amount of monoamines stored in vesicles and a corresponding decrease in monoamine neurotransmitter release. DTBZ has been shown to be a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects:
DTBZ has been shown to have a number of biochemical and physiological effects. In studies of Parkinson's disease, DTBZ has been used to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been shown to affect the release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain. DTBZ has been shown to inhibit the uptake of monoamines into synaptic vesicles, leading to a decrease in monoamine neurotransmitter release.

Vorteile Und Einschränkungen Für Laborexperimente

DTBZ has a number of advantages for use in lab experiments. It is a potent and selective ligand for 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, with a high affinity and selectivity for the protein. This makes it a useful tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage. However, DTBZ also has some limitations. It is a reversible inhibitor of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate, which means that its effects are not permanent. DTBZ also has a short half-life, which can make it difficult to use in long-term experiments.

Zukünftige Richtungen

There are a number of future directions for research involving DTBZ. One area of research is the development of new 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate ligands with improved properties, such as increased selectivity or longer half-life. Another area of research is the use of DTBZ in studies of other neurological disorders, such as Alzheimer's disease and Huntington's disease. DTBZ may also be useful in studies of drug addiction and the role of monoamine neurotransmitters in reward and motivation. Overall, DTBZ is a valuable tool for studying the role of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the regulation of monoamine neurotransmitter release and storage, and has a number of potential applications in scientific research.

Synthesemethoden

DTBZ can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with N,N-diethylethylenediamine, followed by reaction with 1,3-dibromopropane, and then with 3,7-dimethylxanthine. The final product is obtained by esterification with propionic anhydride.

Wissenschaftliche Forschungsanwendungen

DTBZ has been used in a variety of scientific research applications, including studies of Parkinson's disease, schizophrenia, depression, and drug addiction. DTBZ is particularly useful in studies of Parkinson's disease, as it allows researchers to measure the density of 3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate in the brain, which is reduced in Parkinson's disease. DTBZ has also been used to study the effects of drugs on monoamine neurotransmitter release and storage.

Eigenschaften

Produktname

3-{8-[(diethylamino)methyl]-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}propyl 3,4,5-trimethoxybenzoate

Molekularformel

C25H35N5O7

Molekulargewicht

517.6 g/mol

IUPAC-Name

3-[8-(diethylaminomethyl)-3,7-dimethyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H35N5O7/c1-8-29(9-2)15-19-26-22-20(27(19)3)23(31)30(25(33)28(22)4)11-10-12-37-24(32)16-13-17(34-5)21(36-7)18(14-16)35-6/h13-14H,8-12,15H2,1-7H3

InChI-Schlüssel

JSUNPHWNQFCCRJ-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Kanonische SMILES

CCN(CC)CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.